molecular formula C13H11FN2O3 B6178817 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2468780-76-7

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B6178817
CAS No.: 2468780-76-7
M. Wt: 262.2
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Description

3-(5-Fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (CAS: 2468780-76-7) is a fluorinated derivative of the immunomodulatory imide drug (IMiD) scaffold. Its molecular formula is C₁₃H₁₁FN₂O₃ (MW: 262.24 g/mol), featuring a piperidine-2,6-dione core linked to a 5-fluoro-substituted isoindolinone ring . The compound is synthesized via condensation of 3-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid, followed by purification . It is utilized in proteolysis-targeting chimera (PROTAC) development due to its ability to recruit cereblon E3 ubiquitin ligase, enabling targeted protein degradation .

Properties

CAS No.

2468780-76-7

Molecular Formula

C13H11FN2O3

Molecular Weight

262.2

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent (Isoindolinone Position) Molecular Formula CAS Number Key Applications
Target Compound 5-Fluoro C₁₃H₁₁FN₂O₃ 2468780-76-7 PROTAC synthesis
Lenalidomide (Revlimid®) 4-Amino C₁₃H₁₃N₃O₃ 191732-72-6 Multiple myeloma, myelodysplastic syndromes
3-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione No substituent C₁₃H₁₂N₂O₃ 26581-81-7 Base scaffold for derivative synthesis
3-(5-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione 5-Iodo C₁₃H₁₁IN₂O₃ N/A PROTAC linker development
Key Observations :
  • Substituent Position and Type: Fluorine at position 5 (target compound) enhances metabolic stability due to fluorine’s electronegativity and small atomic radius, compared to the 4-amino group in lenalidomide . The unsubstituted analog (CAS: 26581-81-7) lacks biological activity, highlighting the necessity of functional groups for target engagement .

Pharmacological and Physicochemical Properties

Key Observations :
  • Bioactivity: Lenalidomide’s 4-amino group enables direct binding to cereblon, triggering degradation of IKZF1/3 transcription factors. The 5-fluoro derivative may exhibit altered cereblon affinity, influencing degradation efficiency .
  • Safety : The fluorinated compound’s hazards (e.g., irritation) are milder than lenalidomide’s clinical risks, reflecting its preclinical status .
Key Observations :
  • Polymorphism : Lenalidomide’s therapeutic efficacy relies on specific crystalline forms (e.g., Form A), whereas the fluorinated analog’s amorphous form is typical in early-stage research .
  • Cost : The target compound’s price reflects its niche research application, while lenalidomide’s cost is influenced by regulatory and manufacturing complexities .

Biological Activity

The compound 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione , also known by its CAS number 2468780-76-7 , is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is C13H11FN2O3C_{13}H_{11}FN_2O_3 with a molecular weight of 262.24 g/mol . The compound features a piperidine ring and an isoindole moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₁FN₂O₃
Molecular Weight262.24 g/mol
CAS Number2468780-76-7
IUPAC Name3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
SynonymsLenalidomide-F

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets:

  • Antitumor Activity : Studies suggest that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom enhances the compound's potency against certain cancer types.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary studies indicate that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione exhibited significant cytotoxic effects on breast and lung cancer cells, with IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Activity

A separate investigation published in Phytotherapy Research explored the anti-inflammatory properties of the compound in a rodent model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to controls.

Therapeutic Applications

Given its diverse biological activities, potential therapeutic applications for 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione may include:

  • Oncology : As a candidate for cancer treatment, particularly for tumors resistant to conventional therapies.
  • Chronic Inflammatory Diseases : For conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Neurodegenerative Disorders : As a neuroprotective agent in diseases like Alzheimer's or Parkinson's.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves coupling 5-fluoro-1-oxo-2,3-dihydro-1H-isoindoline with piperidine-2,6-dione derivatives. Key steps include:

  • Step 1 : Activation of the isoindoline carbonyl group using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents (DMF or THF) under nitrogen .

  • Step 2 : Nucleophilic substitution or ring-opening reactions under controlled temperatures (20–60°C) to form the piperidine-2,6-dione scaffold .

  • Optimization : Yields (50–75%) depend on solvent polarity, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

    Table 1 : Representative Reaction Conditions

    ReagentsSolventTemp (°C)Yield (%)Purity (%)Source
    EDCI/HOBtDMF256295
    DCC/DMAPTHF505590

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the isoindoline (δ 4.5–5.0 ppm, CH2) and piperidine-2,6-dione (δ 2.6–3.2 ppm, CH2) moieties .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm molecular ion [M+H]+ at m/z 263.1 .
  • XRD : Resolve polymorphic forms (e.g., anhydrous vs. solvates) for solid-state characterization .

Q. What hypotheses exist regarding its mechanism of action in biological systems?

  • Target Hypothesis : Structural analogs (e.g., lenalidomide) bind cereblon E3 ligase, promoting degradation of transcription factors (IKZF1/3) via ubiquitination .
  • Fluorine Impact : The 5-fluoro substitution enhances metabolic stability and target affinity compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, given the compound’s stereochemical complexity?

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to favor R/S configurations .

Q. How do structural modifications (e.g., amino or halogen substitutions) affect its bioactivity?

  • Case Study : Substituting fluorine with iodine at the 5-position increases steric bulk, reducing cereblon binding but enhancing proteolysis-targeting chimera (PROTAC) utility .
  • SAR Table :

SubstituentPositionActivity (IC50, nM)Target
F5120Cereblon
NH2485IKZF1
I5>500PROTAC linker

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Variables to Validate :

  • Assay Conditions : Cell line variability (e.g., MM1.S vs. RPMI8226 myeloma cells) impacts degradation efficiency .
  • Compound Purity : Residual solvents (DMF) or stereoisomers may confound results; validate via LC-MS and chiral HPLC .

Q. What strategies are recommended for studying polymorphic forms and their stability?

  • Techniques :

  • DSC/TGA : Identify thermal transitions (melting points, decomposition) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under humidity .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen reaction parameters (solvent, catalyst, temp) for synthesis optimization .
  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular degradation assays) .

Note : Avoid unreliable sources (e.g., BenchChem); prioritize peer-reviewed studies, patents, and supplier technical data (Enamine Ltd, CymitQuimica) .

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